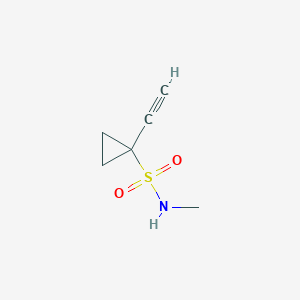

1-Ethynyl-N-methylcyclopropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-N-methylcyclopropane-1-sulfonamide, also known as EMS, is a chemical compound with potential applications in scientific research. This compound belongs to the sulfonamide family, which is known for its antibacterial and antifungal properties. However, EMS has a different mechanism of action, making it a promising candidate for various research fields.

Scientific Research Applications

Nucleophilic Substitutions Catalyzed by Palladium

The palladium-catalyzed nucleophilic substitution of 1-alkynylcyclopropyl chlorides offers a pathway to synthesize cyclopropylideneethyl derivatives, valuable building blocks in synthetic chemistry. This process highlights the synthetic utility of cyclopropane derivatives, including the possibility of generating optically active methylenecyclopropane derivatives through the use of chiral ligands in the palladium catalyst. Such transformations underscore the potential of cyclopropane and alkyne-functionalized compounds in constructing complex molecular architectures (Stolle et al., 1992).

Synthesis of Substituted 1,1-Dicyanocyclopropanes

The one-pot synthesis of substituted 1,1-dicyanocyclopropanes from sulfonium salts, malononitrile, and carbonyl compounds demonstrates the versatility of cyclopropane derivatives in organic synthesis. This method leverages the reactivity of sulfonium salts towards malononitrile and aldehydes, yielding cyclopropanes stereoselectively, which are confirmed by physicochemical methods including X-ray diffraction. The reaction efficiency in ionic liquids compared to traditional solvents highlights the importance of reaction media in optimizing yields and stereoselectivity (Shestopalov et al., 2003).

Anticancer and Antiviral Sulfonamides

Sulfonamides, including sulfonamide derivatives, play a crucial role in medicinal chemistry, offering antibacterial, diuretic, and antithyroid activities. Recent research indicates their substantial antitumor activity both in vitro and in vivo, through mechanisms such as carbonic anhydrase inhibition and cell cycle arrest. The versatility of the sulfonamide group in drug design and its incorporation into various therapeutic agents underline the importance of functionalized cyclopropane derivatives in developing new anticancer and antiviral drugs (Scozzafava et al., 2003).

properties

IUPAC Name |

1-ethynyl-N-methylcyclopropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-3-6(4-5-6)10(8,9)7-2/h1,7H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUSOEFXWQUIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1(CC1)C#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

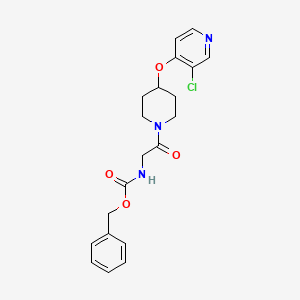

![3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2581704.png)

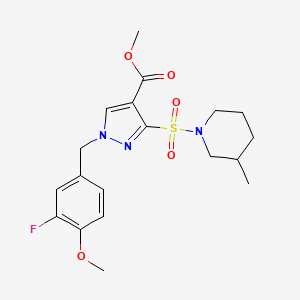

![6-(4-Ethoxyphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2581706.png)

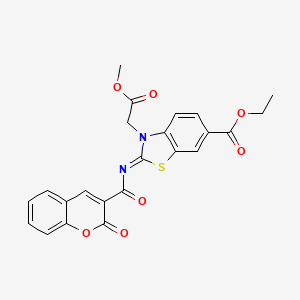

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-[(1-chloronaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B2581712.png)

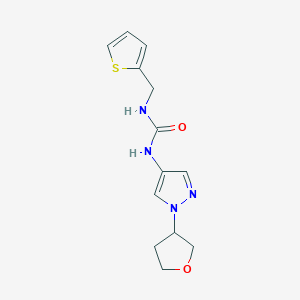

![Methyl 4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzoate](/img/structure/B2581713.png)

![4-(dibutylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2581714.png)